1-Butyl-3-(2-ethoxybenzyl)urea
Description
1-Butyl-3-(2-ethoxybenzyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 2-ethoxybenzyl group attached to the other. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation. The 2-ethoxybenzyl substituent introduces steric and electronic effects that may influence solubility, metabolic stability, and binding affinity compared to other urea analogs.
Properties
IUPAC Name |
1-butyl-3-[(2-ethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-5-10-15-14(17)16-11-12-8-6-7-9-13(12)18-4-2/h6-9H,3-5,10-11H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYQLEOINOKDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2-ethoxybenzyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N-butylamine with 2-ethoxybenzyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-butyl-N’-(2-ethoxybenzyl)urea, often involves the use of phosgene as a reagent to generate the desired isocyanate or carbamoyl chloride. due to the hazardous nature of phosgene, alternative methods such as the use of potassium isocyanate in water have been developed .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2-ethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the benzyl or butyl groups, leading to the formation of different substituted ureas.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2-ethoxybenzyl)urea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can lead to changes in nitrogen metabolism and other related pathways .
Comparison with Similar Compounds
Tolbutamide (1-Butyl-3-(p-tolylsulfonyl)urea)
- Structure : Features a butyl group and a p-tolylsulfonyl substituent.
- Applications : Oral hypoglycemic agent targeting pancreatic β-cells to stimulate insulin secretion .
- Properties :
- Key Difference : The sulfonyl group in Tolbutamide enhances hydrogen bonding and enzyme interaction, whereas the 2-ethoxybenzyl group in the target compound may prioritize hydrophobic interactions.
1-Butyl-3-(N-crotonoylsulfanilyl)urea
1-tert-Butyl-3-(2-methyl-3-oxobutan-2-yl)urea
- Structure : A tert-butyl group and a ketone-containing substituent.
- Safety Data : Requires medical consultation upon exposure, highlighting its reactivity .
Comparative Data Table
Substituent Effects on Bioactivity
- Hydrophobic vs. Polar Groups : Tolbutamide’s sulfonyl group enhances solubility and target binding, while the 2-ethoxybenzyl group in the target compound may improve membrane permeability due to its mixed polar (ethoxy) and aromatic (benzyl) features .
- Toxicity Profiles: Prohibited compounds like 1-Butyl-3-(N-crotonoylsulfanilyl)urea highlight the importance of substituent choice in avoiding reactive moieties that trigger regulatory restrictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
